(3E)-3-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide
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Overview
Description
3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a chlorobenzoyl group, and a methoxy-methylphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves the condensation of 4-chlorobenzoyl hydrazine with an appropriate aldehyde or ketone, followed by further functionalization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization would be essential to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorobenzoyl group may enhance the compound’s binding affinity to certain proteins, while the methoxy-methylphenyl moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(2,4-Dichlorobenzoyl)hydrazono]-N-(2-methoxy-5-methylphenyl)butanamide: This compound has a similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
5-[(4-CHLOROBENZOYL)OXY]-2-[(E)-({[(3,4,5-TRIMETHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE: Another structurally related compound with different functional groups that can affect its chemical behavior and applications.
Uniqueness
The uniqueness of 3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H20ClN3O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-4-9-17(26-3)16(10-12)21-18(24)11-13(2)22-23-19(25)14-5-7-15(20)8-6-14/h4-10H,11H2,1-3H3,(H,21,24)(H,23,25)/b22-13+ |
InChI Key |
DRBHPFFNDFEYJW-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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